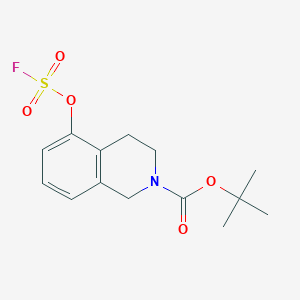

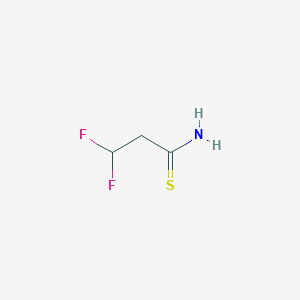

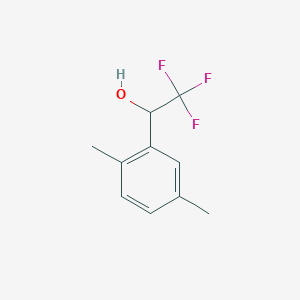

Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

Antimalarial Candidate Development

N-tert-Butyl isoquine (GSK369796) represents a significant advancement in antimalarial drug development. It was rationally designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This novel synthetic quinoline's development involved an optimized chemistry, delivering it in a two-step procedure from cheap and readily available materials, with preclinical studies establishing its pharmacokinetic, toxicity, and safety profiles (O’Neill et al., 2009).

Synthetic Methodologies

Innovative synthetic methods for creating 3-arylsulfonylquinoline derivatives, important as pharmaceutical drugs, have been developed. One such method involves tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, offering a straightforward route to form a C-S bond and quinoline ring in one step (Zhang et al., 2016). Another approach includes the gold-catalyzed intramolecular hydroamination of o-alkynylbenzyl carbamates, leading to chiral fluorinated isoindoline and isoquinoline derivatives, demonstrating the influence of fluorinated groups on reaction mechanisms (Fustero et al., 2013).

Quinoline and Isoquinoline Derivatives Synthesis

Pd-Catalyzed oxidative carbonylation of (2-alkynyl)benzylideneamine derivatives has been utilized for the versatile synthesis of isoquinolines and isochromenes. This methodology selectively affords isoquinoline derivatives by N-cyclization, highlighting a method for constructing complex heterocyclic structures efficiently (Gabriele et al., 2011).

Chemical Transformations

The chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate into various functionalized compounds illustrate the versatility and reactivity of similar tert-butyl substituted isoquinoline derivatives. These transformations include reactions with maleic anhydride to form specific adducts and subsequent reactions with electrophilic and nucleophilic reagents, showcasing the potential of these compounds in synthetic organic chemistry (Moskalenko & Boev, 2014).

Applications in Organic Electronics

The development of efficient guest/host fluorescent energy transfer pairs based on the naphthalimide skeleton for application in organic light-emitting diodes (OLEDs) demonstrates the application of related compounds in material science. These pairs, due to their structural similarity, exhibit high energy-transfer efficiency, significantly enhancing the performance of heavily-doped red OLEDs (Wang et al., 2014).

特性

IUPAC Name |

tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5S/c1-14(2,3)20-13(17)16-8-7-11-10(9-16)5-4-6-12(11)21-22(15,18)19/h4-6H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZQTNMJBOENPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2988737.png)

![5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2988739.png)

![Ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate](/img/structure/B2988746.png)

![Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate](/img/structure/B2988747.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2988754.png)

![1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2988756.png)